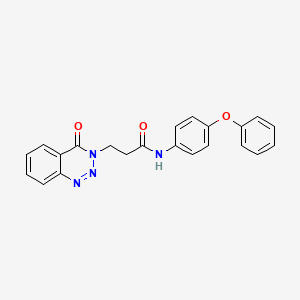
3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(4-phenoxyphenyl)propanamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H18N4O3 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(4-phenoxyphenyl)propanamide |
InChI |
InChI=1S/C22H18N4O3/c27-21(14-15-26-22(28)19-8-4-5-9-20(19)24-25-26)23-16-10-12-18(13-11-16)29-17-6-2-1-3-7-17/h1-13H,14-15H2,(H,23,27) |
InChI Key |
RXMJHQFIVGDSTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCN3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
Biological Activity
The compound 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(4-phenoxyphenyl)propanamide is a derivative of benzotriazine known for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications in pharmacology, particularly focusing on its anticancer and antimicrobial activities.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: CHNO
- Molecular Weight: 328.35 g/mol
- CAS Number: 125700-69-8
- PubChem CID: 10882602
This compound features a benzotriazine core, which is significant for its biological activities.
Anticancer Activity
Research has highlighted the potential of benzotriazine derivatives in cancer treatment. A study evaluating various benzotriazine derivatives found that certain compounds exhibited significant cytotoxicity against human liver carcinoma cell lines (HepG2). The IC values for some derivatives were notably low, indicating potent anticancer activity. For instance:
| Compound | IC (μM) |
|---|---|
| 3 | 6.525 |
| 11e | 12.4019 |
| 12e | 59.85 |
| Doxorubicin (Standard) | 2.06 |
These findings suggest that modifications to the benzotriazine structure can enhance anticancer efficacy, making it a promising candidate for further development in oncology .
Antimicrobial Activity
In addition to anticancer properties, benzotriazine derivatives have shown antimicrobial effects. The compound's ability to inhibit bacterial growth was tested against various strains, including E. coli. The results indicated that some derivatives had strong binding affinities toward bacterial peptide deformylase, which is crucial for bacterial protein synthesis.
The mechanism through which these compounds exert their biological effects often involves interaction with specific cellular targets. For instance, the binding affinity of these compounds to the vitamin D receptor (VDR) and bacterial enzymes suggests they may disrupt normal cellular processes in cancer and microbial cells.
Case Studies and Research Findings
- In Vitro Studies : A series of synthesized benzotriazine derivatives were tested for their cytotoxicity against HepG2 cells using the MTT assay method. The studies revealed that modifications involving amino acid fragments significantly enhanced anticancer activity.
- Molecular Docking Studies : Computational studies utilizing molecular docking have been employed to predict the binding affinities of these compounds with various targets, including VDR and bacterial enzymes. This approach aids in identifying promising candidates for further biological evaluation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


